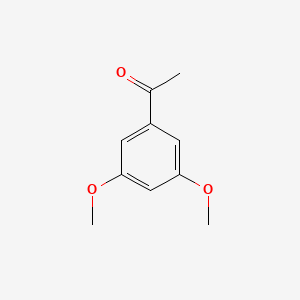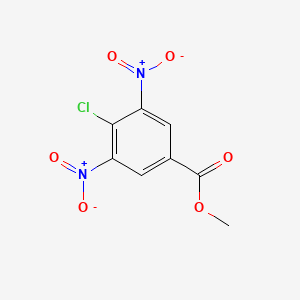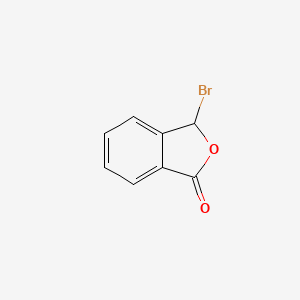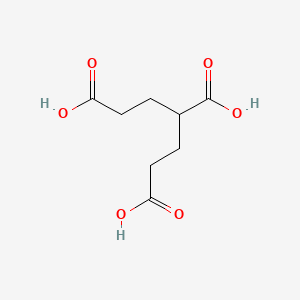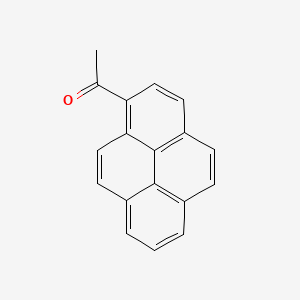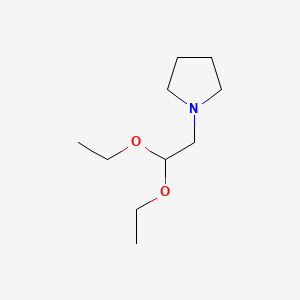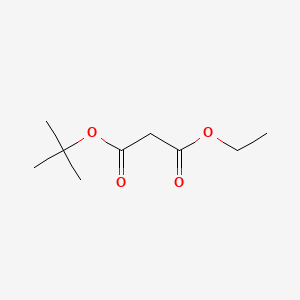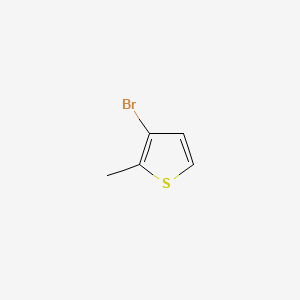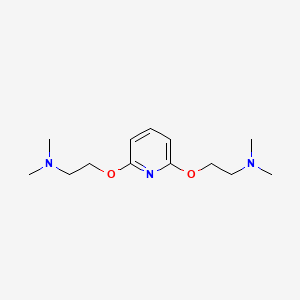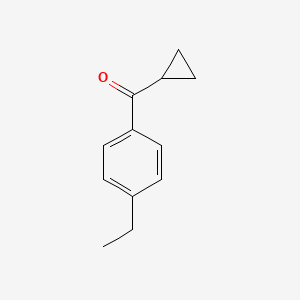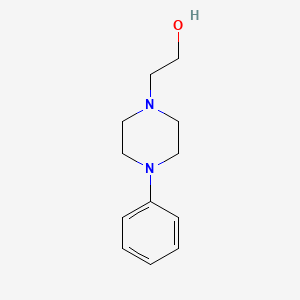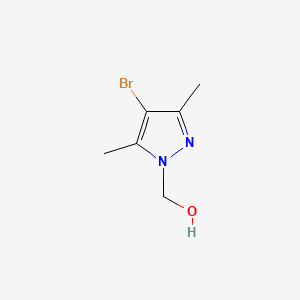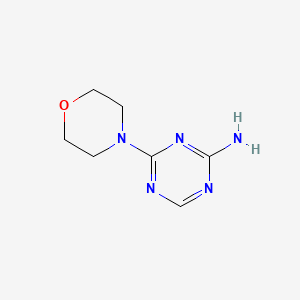
2-Amino-4-morpholino-s-triazine
Vue d'ensemble
Description
2-Amino-4-morpholino-s-triazine is a useful research compound. Its molecular formula is C7H11N5O and its molecular weight is 181.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de la s-triazine, y compris la 2-amino-4-morpholino-s-triazine, jouent un rôle important dans la conception et le développement de médicaments anticancéreux . Ils ont montré une activité remarquable contre une large gamme de cellules cancéreuses . Par exemple, certains dérivés ont démontré une excellente puissance contre les lignées cellulaires HCT116 par l'induction de l'apoptose .
Inhibition des enzymes impliquées dans la tumorigenèse
Les dérivés de la s-triazine se sont avérés inhiber les enzymes impliquées dans le processus de tumorigenèse . Ils ont une large activité inhibitrice sur des processus tels que la prolifération . Dans certains cas, les dérivés de la s-triazine induisent l'apoptose cellulaire .
Ciblage des topoisomérases
Les s-triazines, y compris la this compound, ont été étudiées pour leur capacité à cibler les topoisomérases . Les topoisomérases sont des enzymes qui contrôlent les changements de structure de l'ADN en catalysant la rupture et la réunion de l'épine dorsale phosphodiester des brins d'ADN pendant le cycle cellulaire normal .
Ciblage des tyrosine kinases
Les s-triazines se sont également avérées cibler les tyrosine kinases . Les tyrosine kinases jouent un rôle clé dans la modulation de la signalisation des facteurs de croissance, qui régule la division cellulaire, la différenciation et la mort .
Ciblage des phosphoinositide 3-kinases
Les phosphoinositide 3-kinases (PI3K) sont une famille d'enzymes impliquées dans les fonctions cellulaires telles que la croissance cellulaire, la prolifération, la différenciation, la motilité, la survie et le trafic intracellulaire . Les s-triazines se sont avérées cibler les PI3K .
Ciblage des isocitrate déshydrogénase NADP±dépendantes
Les isocitrate déshydrogénase NADP±dépendantes (IDH) sont des enzymes métaboliques qui catalysent la décarboxylation oxydative de l'isocitrate, produisant de l'alpha-cétoglutarate (α-KG) et du CO2 . Les s-triazines se sont avérées cibler les IDH .
Ciblage des kinases dépendantes des cyclines
Les kinases dépendantes des cyclines (CDK) sont une famille de protéines kinases découvertes pour la première fois pour leur rôle dans la régulation du cycle cellulaire . Les s-triazines se sont avérées cibler les CDK .
Activité inhibitrice de l'EGFR
Certains dérivés de la s-triazine ont montré une activité inhibitrice puissante de l'EGFR . Le récepteur du facteur de croissance épidermique (EGFR) est une protéine transmembranaire qui est activée par la liaison de ses ligands spécifiques, notamment le facteur de croissance épidermique et le facteur de croissance transformant α (TGFα) .
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-4-morpholino-s-triazine, also known as 4-(4-Morpholinyl)-1,3,5-triazin-2-amine, are specific enzymes generated in cancer cells . These enzymes are potential therapeutic targets and play a crucial role in the proliferation of cancer cells .
Mode of Action
The compound interacts with its targets by inhibiting their activity, which results in a broad inhibitory effect on processes such as proliferation . The morpholine group on the s-triazine scaffold is beneficial for its antitumor activity .
Biochemical Pathways
The affected pathways include those involving topoisomerases, tyrosine kinases, phosphoinositide 3-kinases, NADP±dependent isocitrate dehydrogenases, and cyclin-dependent kinases . These pathways are extensively studied and are involved in diverse signaling pathways in cancer cells .
Result of Action
The compound shows cytotoxic activity against various cancer cells, including MDA-MB321 (breast cancer), MCF-7, HeLa, and HepG2 (human hepatocellular carcinoma) cells . In some cases, s-triazine derivatives induce cell apoptosis .
Safety and Hazards
Orientations Futures
S-Triazine derivatives, including 2-Amino-4-morpholino-s-triazine, have attracted researcher attention due to their wide range of biological properties and potential applications . Future research may focus on modifying the structure and introducing new substituents to obtain compounds with broad inhibitory activity on processes such as proliferation .
Analyse Biochimique
Biochemical Properties
2-Amino-4-morpholino-s-triazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with topoisomerases, enzymes involved in DNA replication and transcription. By inhibiting topoisomerases, this compound can prevent the relaxation of supercoiled DNA, thereby hindering the replication process . Additionally, this compound has been shown to interact with kinases, particularly those involved in cell signaling pathways, leading to altered phosphorylation states of target proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins . It also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased cell death . Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as topoisomerases and kinases, inhibiting their activity . This binding prevents the enzymes from interacting with their natural substrates, thereby disrupting essential cellular processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions lead to altered transcriptional activity and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to potential degradation or development of resistance mechanisms in cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits. Therefore, careful dosage optimization is crucial to maximize the therapeutic potential of this compound while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further biotransformation or be excreted from the body. The compound also interacts with cofactors, such as NADPH, which are essential for its metabolic conversion . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells . Once inside the cell, this compound can localize to different cellular compartments, depending on its interactions with intracellular proteins and organelles.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell.
Propriétés
IUPAC Name |
4-morpholin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c8-6-9-5-10-7(11-6)12-1-3-13-4-2-12/h5H,1-4H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJUSHCHCOTTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174405 | |
| Record name | s-Triazine, 2-amino-4-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2045-25-2 | |
| Record name | 4-(4-Morpholinyl)-1,3,5-triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2045-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-morpholino-s-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-morpholino-s-triazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | s-Triazine, 2-amino-4-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-4-MORPHOLINO-S-TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9XJQ5P7ST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)
